4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol
Overview
Description
“4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol” is a compound with the molecular formula C6H10N4O . It is also known by other synonyms such as “1575612-80-4” and "{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol" .
Synthesis Analysis
The synthesis of this compound has been described in several studies. A practical and high-yielding regioselective synthesis of several enantiopure 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones has been described starting from primary amines and α-amino acid derivatives in a three-step reaction sequence . Another method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium-copper catalysis .Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[1,5-a]pyrazine ring system, which is a type of heterocyclic compound . The InChI string for this compound is “InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2” and the canonical SMILES string is "C1CN2C(=C(N=N2)CO)CN1" .Chemical Reactions Analysis
The chemical reactions involving this compound are typically centered around its triazolo[1,5-a]pyrazine ring system. For example, one study describes a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.17 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 63 Ų . The compound has a complexity of 143 .Scientific Research Applications
Synthesis Techniques and Applications
Facile Synthesis Approaches : The compound has been synthesized through a regioselective process from primary amines and α-amino acid derivatives, using a constrained intramolecular “click” reaction. This method eliminates the need for chromatographic purification of products, simplifying the synthesis process (Sudhir, Baig, & Chandrasekaran, 2008).
Chiral Synthesis from α-Amino Acids : A practical and efficient synthesis of chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines has been achieved from α-amino acid derivatives. This synthesis employs an intramolecular 'click' reaction and notably, it requires no further purification to obtain the pure triazole products (Mohapatra, Maity, Gonnade, Chorghade, & Gurjar, 2007).
Palladium-Copper Catalyzed Synthesis : A method using palladium-copper catalysis has been developed for synthesizing 3-aryl substituted analogues of this compound, demonstrating its versatility and applicability in producing optically active products (Chowdhury, Mukherjee, Chakraborty, & Achari, 2011).
Hybrid System Synthesis : A synthesis of hybrid systems involving 1,5-disusbtituted 1H-tetrazol-5yl 4,5-dihydro [1,2,3]triazolo[1,5-a]pyrazin-6-ones has been described. This method is valuable in drug discovery due to the presence of pharmacophoric moieties like 1,5-disubstituted tetrazole and 1,2,3-triazole (Aguilar-Morales et al., 2022).
Ligands and Luminescent Sensors : The compound has been used in the synthesis of novel polynitrogenated ligands, which have potential applications as helicating compounds or luminescent sensors (Abarca, Ballesteros, & Chadlaoui, 2004).
Valence Bond Isomerization : Studies on valence bond isomerization of fused [1,2,3]triazolium salts with bridgehead nitrogen atom have shown that this compound can participate in various reactions leading to the formation of new heterocycles (Béres et al., 1999).
Antioxidant Agents : Polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton have been synthesized, demonstrating antioxidant properties, which might have potential therapeutic applications (Bayazeed & Alnoman, 2020).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications. For example, compounds with similar structures have shown potential as inhibitors of the molecular chaperone Hsp90 , which could make them promising candidates for anticancer drugs.
properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPUWJUFOYDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)CO)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.